
Androstan-3-one, (5b)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-3-one, (5b)-, also known as 5-alpha-androstan-3-one, is a steroid hormone that plays an important role in the human body. This hormone is synthesized from testosterone and is responsible for several physiological and biochemical effects.
Mecanismo De Acción
Androstan-3-one, (5b)-, exerts its effects through binding to androgen receptors in the body. This hormone has a higher affinity for these receptors than testosterone, which means that it can effectively compete with testosterone for binding sites. By binding to these receptors, Androstan-3-one, (5b)-, can inhibit the activity of androgens in the body and reduce their effects.
Efectos Bioquímicos Y Fisiológicos
Androstan-3-one, (5b)-, has several biochemical and physiological effects in the body. This hormone can inhibit the activity of 5-alpha-reductase, which is responsible for the conversion of testosterone into DHT. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Androstan-3-one, (5b)-, in lab experiments include its anti-androgenic effects and its ability to inhibit the activity of 5-alpha-reductase. These properties make Androstan-3-one, (5b)-, a useful tool for studying the effects of androgens in the body. However, the limitations of using Androstan-3-one, (5b)-, in lab experiments include its potential toxicity and its limited availability.
Direcciones Futuras
There are several future directions for research on Androstan-3-one, (5b)-. One direction is to investigate the potential therapeutic applications of this hormone in the treatment of conditions such as prostate cancer, hirsutism, and acne. Another direction is to study the effects of Androstan-3-one, (5b)-, on the immune system and its potential as an immunomodulator. Additionally, further research is needed to investigate the potential toxicity of Androstan-3-one, (5b)-, and its long-term effects on the body.
Conclusion:
Androstan-3-one, (5b)-, is a steroid hormone that has several potential therapeutic applications. This hormone is synthesized from testosterone and exerts its effects through binding to androgen receptors in the body. Androstan-3-one, (5b)-, has anti-androgenic effects and can inhibit the activity of 5-alpha-reductase. While Androstan-3-one, (5b)-, has several advantages for lab experiments, its potential toxicity and limited availability are also important considerations. Future research on Androstan-3-one, (5b)-, will focus on investigating its therapeutic applications, its effects on the immune system, and its potential toxicity.
Métodos De Síntesis
Androstan-3-one, (5b)-, is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), which is then converted into Androstan-3-one, (5b)-. The synthesis of this hormone occurs primarily in the prostate gland, skin, and liver.
Aplicaciones Científicas De Investigación
Androstan-3-one, (5b)-, has been extensively studied in scientific research for its potential therapeutic applications. This hormone has been shown to have anti-androgenic effects, which means that it can inhibit the activity of androgens in the body. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as prostate cancer, hirsutism, and acne.
Propiedades
Número CAS |
18069-68-6 |
|---|---|
Nombre del producto |
Androstan-3-one, (5b)- |
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |
Clave InChI |
VMNRNUNYBVFVQI-PFFQMSPKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
SMILES canónico |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
Sinónimos |
5B-Androstan-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



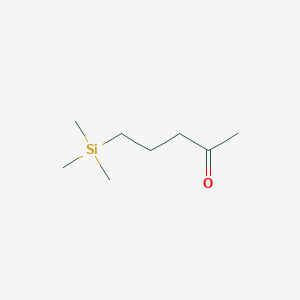
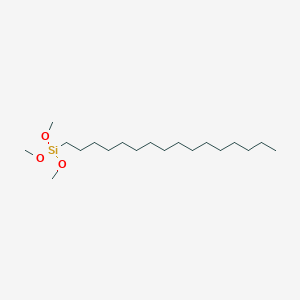
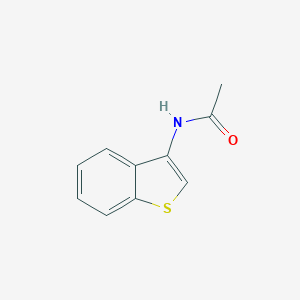
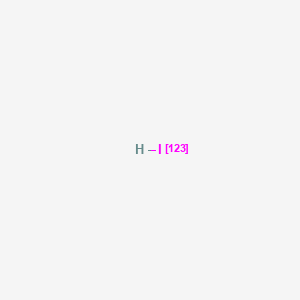
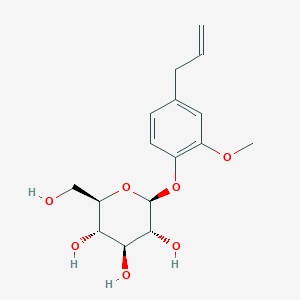
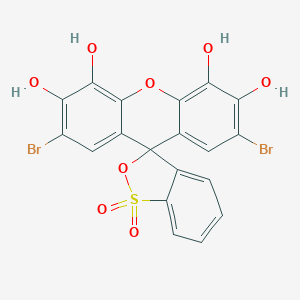

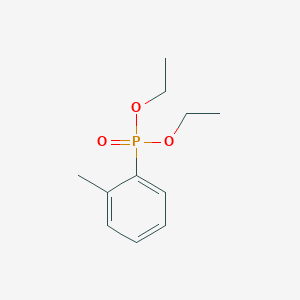
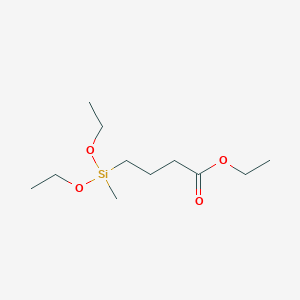
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)



